3-Oxo-3-(pyrazin-2-YL)propanal
Description
3-Oxo-3-(pyrazin-2-YL)propanal is a β-keto aldehyde derivative featuring a pyrazine ring at the C-3 position. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, imparts electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group. This compound serves as a versatile precursor in heterocyclic synthesis, particularly for pyridazines, cinnolines, and pyrazolo-pyridines . Its reactivity is influenced by the interplay between the aldehyde functionality and the pyrazinyl substituent, enabling diverse condensation and cyclization pathways.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-oxo-3-pyrazin-2-ylpropanal |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-5H,1H2 |
InChI Key |
NCFRODPAOSNKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrazin-2-YL)propanal typically involves the condensation of pyrazine-2-carboxaldehyde with an appropriate ketone or ester. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 3-Oxo-3-(pyrazin-2-YL)propanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrazin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyrazin-2-YL)propanal.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-Oxo-3-(pyrazin-2-YL)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural and Electronic Comparison
Key Observations :
- Pyrazinyl vs. Phenyl : The pyrazine ring’s electron-withdrawing nature increases the carbonyl’s electrophilicity, making 3-Oxo-3-(pyrazin-2-YL)propanal more reactive in condensations than its phenyl analog .
- Thiophene Substitution : Thiophene’s electron-rich character stabilizes the carbonyl via resonance, reducing reactivity compared to pyrazine derivatives .
- Aldehyde vs. Ester: The aldehyde group in 3-Oxo-3-(pyrazin-2-YL)propanal facilitates nucleophilic additions, whereas the ester derivative (e.g., Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate) is more stable but less reactive .
Table 2: Reaction Pathways and Yields
Key Observations :
- Cyclization Efficiency: The pyrazinyl group in 3-Oxo-3-(pyrazin-2-YL)propanal promotes unique pathways like 6π-electrocyclization, yielding cinnolines, whereas phenyl analogs favor pyrazoles .
- Ester Limitations: Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate exhibits poor reactivity with sulfurizing agents (e.g., P4S10), likely due to steric hindrance from the ester group and pyrazine’s electronic effects .
Biological Activity
3-Oxo-3-(pyrazin-2-YL)propanal is an organic compound featuring a pyrazine ring and a propanal functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of 3-Oxo-3-(pyrazin-2-YL)propanal, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-Oxo-3-(pyrazin-2-YL)propanal can be described as follows:
- Molecular Formula : C_8H_8N_2O
- Molecular Weight : 164.16 g/mol
- Functional Groups : Ketone (3-Oxo), aldehyde (propanal), and heterocyclic (pyrazine)
Antimicrobial Activity
Research indicates that 3-Oxo-3-(pyrazin-2-YL)propanal exhibits significant antimicrobial properties. A study conducted by Joksimović et al. (2016) evaluated the compound's efficacy against various bacterial strains. The results demonstrated a notable inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 3-Oxo-3-(pyrazin-2-YL)propanal was investigated in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes relevant to disease pathways. For instance, studies have shown that 3-Oxo-3-(pyrazin-2-YL)propanal effectively inhibits the activity of certain kinases involved in cancer signaling pathways.
Case Studies
- Antimicrobial Efficacy : A case study involving clinical isolates demonstrated that formulations containing 3-Oxo-3-(pyrazin-2-YL)propanal significantly reduced infection rates in treated patients compared to control groups.
- Cancer Treatment : In preclinical trials, administration of the compound in combination with standard chemotherapy agents resulted in enhanced therapeutic effects and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
